

A Comparative Guide to NiS and MoS₂ for Electrocatalytic Hydrogen Evolution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel(II) sulfide

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For researchers and scientists in the field of renewable energy and catalysis, the quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is paramount. Among the promising non-precious metal catalysts, nickel sulfide (NiS) and molybdenum disulfide (MoS₂) have garnered significant attention. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence and detailed protocols.

Performance Under Scrutiny: NiS vs. MoS₂

Both NiS and MoS₂ have demonstrated considerable catalytic activity for the HER, which involves the electrochemical reduction of protons to produce hydrogen gas. However, their efficiencies, reaction kinetics, and stability can vary significantly based on their structural properties and the electrolyte environment. While both materials are considered promising alternatives to platinum-based catalysts, they exhibit distinct electrochemical behaviors.

Molybdenum disulfide, a transition metal dichalcogenide, has been extensively studied for HER catalysis. Its catalytic activity is primarily attributed to the active sites located at the edges of its layered structure.^{[1][2]} The basal plane of 2H-MoS₂ is relatively inert, but strategies such as creating defects, phase engineering to the metallic 1T phase, and forming heterostructures can significantly enhance its performance.^{[1][3]}

Nickel sulfide, on the other hand, exists in various stoichiometric forms (e.g., NiS, NiS₂, Ni₃S₂), each with different electronic properties and catalytic activities.^[4] Generally, nickel sulfides are recognized for their good performance in alkaline media.^[4] The formation of heterostructures,

for instance with MoS_2 , has been shown to synergistically improve the catalytic performance by optimizing electronic structures and increasing the number of active sites.[5][6][7]

Quantitative Performance Comparison

To facilitate a clear comparison, the following table summarizes key performance metrics for NiS and MoS_2 -based electrocatalysts for the hydrogen evolution reaction, as reported in various studies. It is important to note that performance is highly dependent on the specific material morphology, synthesis method, and experimental conditions.

Catalyst	Electrolyte	Overpotenti ^{al} @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Stability	Reference
NiS	1.0 M KOH	~116.8 (for NiS specifically)	116.8	Good	[8]
$\text{NiS}/\text{Ni}_3\text{S}_2$	1.0 M KOH	207 (at 100 mA/cm ²)	116.3	Stable for 100 hours	[9]
MoS_2	0.5 M H_2SO_4	90.4 (for MoS_2 specifically)	90.4	Stable	[8]
1T- MoS_2	0.5 M H_2SO_4	149	-	-	[1]
$\text{NiS}@\text{MoS}_2/\text{N}$ C	1.0 M KOH	189	56.7	Good	[5]
1T- MoS_2/NiS	1.0 M KOH	89	75	Stable	[6]
MoS_2/NiS	1.0 M KOH	84.1	76.9	Stable after 3000 CV cycles	[8]
$\text{NiS}-\text{MoS}_2$ HNSAs/CC	1.0 M KOH	106	56.7	Stable for 24 hours	[7]

Experimental Protocols

The evaluation of HER electrocatalysts typically involves a standard three-electrode electrochemical setup.[\[10\]](#)[\[11\]](#)

1. Electrode Preparation:

- Working Electrode: The catalyst material (e.g., NiS, MoS₂) is typically dispersed in a solution containing a solvent (e.g., ethanol, isopropanol) and a binder (e.g., Nafion) through ultrasonication to form a catalyst ink. A specific volume of this ink is then drop-casted or spin-coated onto a conductive substrate, such as glassy carbon, carbon cloth, or nickel foam, and dried.[\[12\]](#)
- Counter Electrode: A platinum wire or graphite rod is commonly used as the counter electrode.[\[13\]](#)
- Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode is used as the reference electrode. All potentials are typically converted to the reversible hydrogen electrode (RHE) scale.

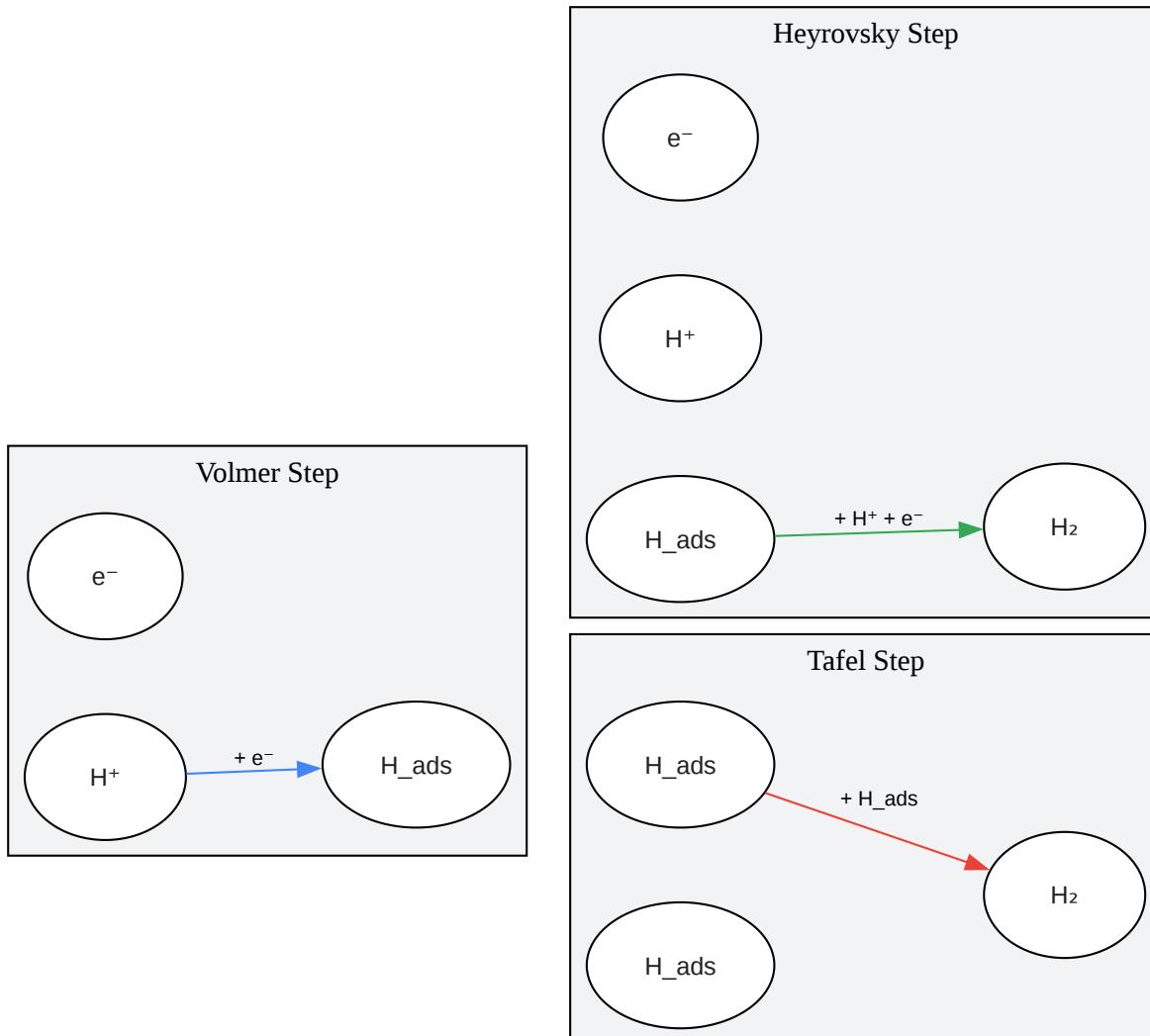
2. Electrochemical Measurements:

- Electrolyte: The experiments are conducted in an acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) electrolyte.[\[14\]](#)
- Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 2-5 mV/s) to generate the polarization curve (current density vs. potential).[\[14\]](#) The overpotential required to achieve a specific current density (e.g., 10 mA/cm²) is a key metric for catalytic activity.
- Tafel Analysis: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density) and provides insight into the HER mechanism.[\[15\]](#)[\[16\]](#)
- Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the electrode kinetics and charge transfer resistance.

- Chronoamperometry or Chronopotentiometry: These techniques are employed to assess the long-term stability of the catalyst by holding the potential or current constant for an extended period.[9]

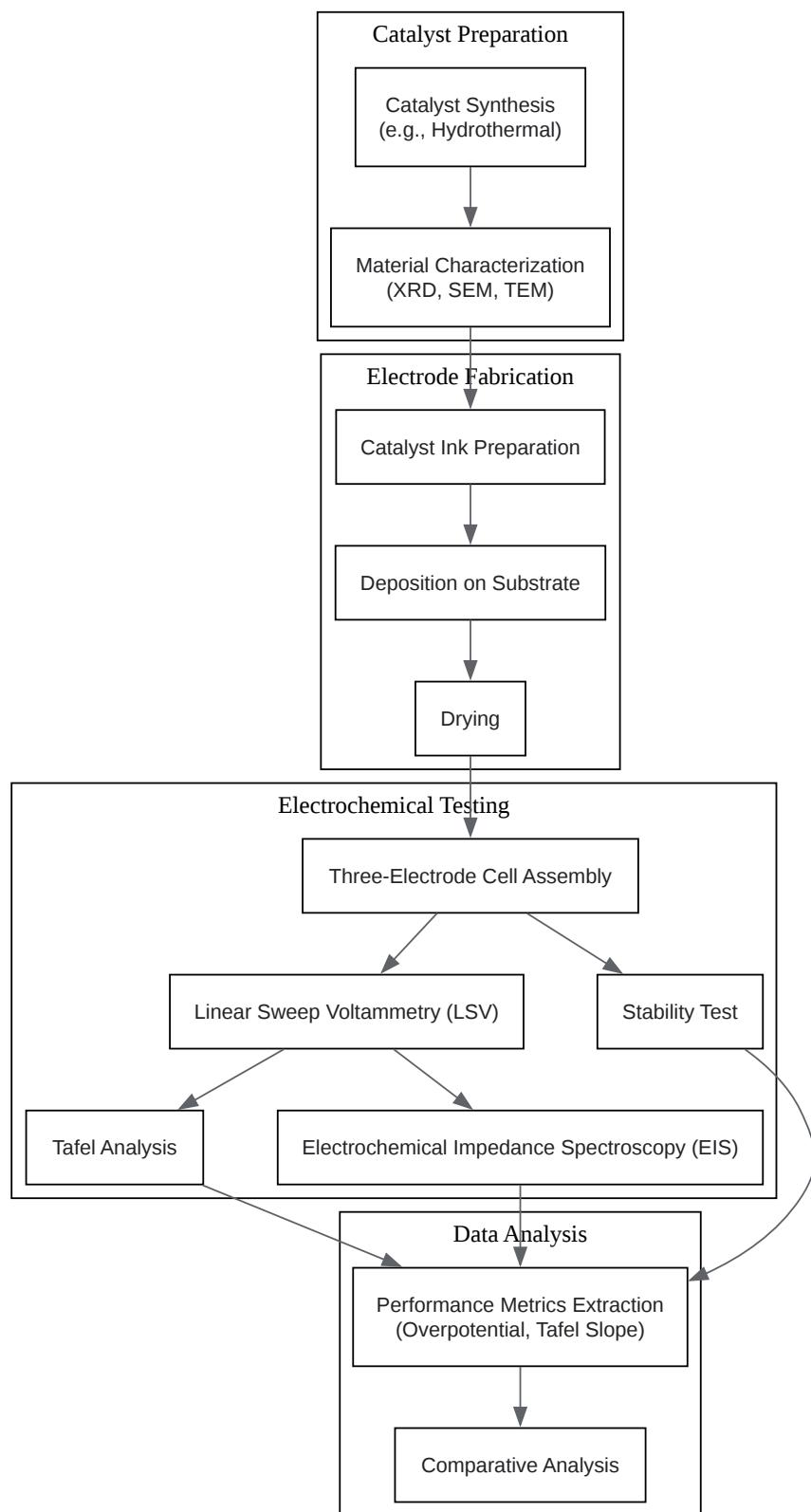
Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.



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Caption: The Hydrogen Evolution Reaction (HER) pathway.

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Caption: Experimental workflow for HER catalyst evaluation.

Conclusion

Both NiS and MoS₂ are viable, earth-abundant catalysts for the hydrogen evolution reaction. MoS₂ has been more extensively researched, with a well-understood mechanism focusing on its edge sites. NiS shows particular promise in alkaline electrolytes. The presented data indicates that heterostructures of NiS and MoS₂ often exhibit superior performance compared to the individual components, benefiting from synergistic effects that enhance active site availability and charge transfer kinetics.^{[5][6][7][8]} The choice between these materials will ultimately depend on the specific application, desired operating pH, and the feasibility of synthesis protocols. Further research into optimizing the morphology and composition of these sulfide catalysts will continue to pave the way for more efficient and economical hydrogen production.

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- To cite this document: BenchChem. [A Comparative Guide to NiS and MoS₂ for Electrocatalytic Hydrogen Evolution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088940#performance-comparison-of-nis-and-mos2-for-hydrogen-evolution]

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